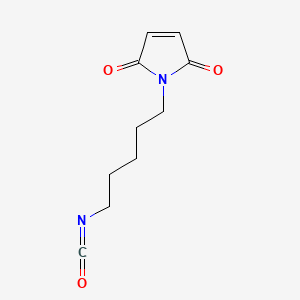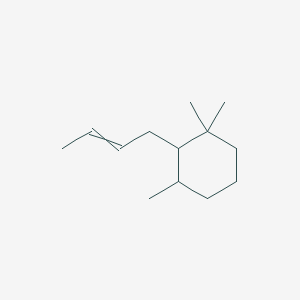
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane typically involves the alkylation of 1,1,3-trimethylcyclohexane with a but-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic substituted products.
Scientific Research Applications
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the but-2-en-1-yl group, which can participate in various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparison with Similar Compounds
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a but-2-en-1-yl group.
Uniqueness: 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is unique due to its cyclohexane ring structure combined with the but-2-en-1-yl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the cyclohexane ring or have different functional groups.
Properties
CAS No. |
178251-63-3 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
2-but-2-enyl-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
SJSPKMBQQARKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)

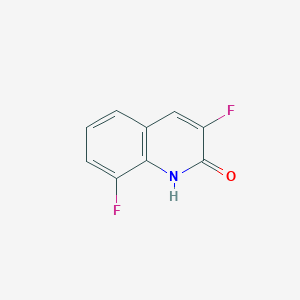

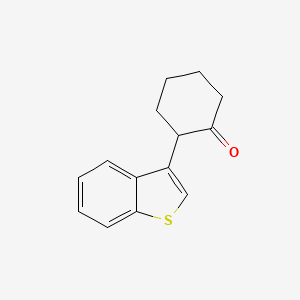
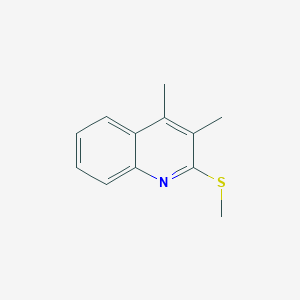
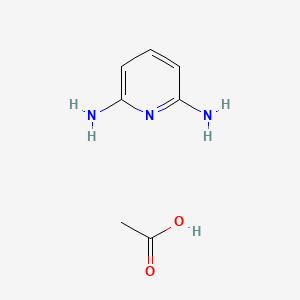
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)



